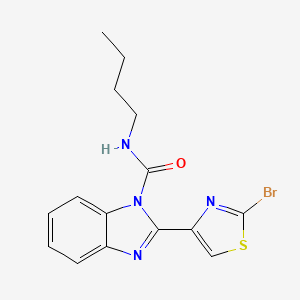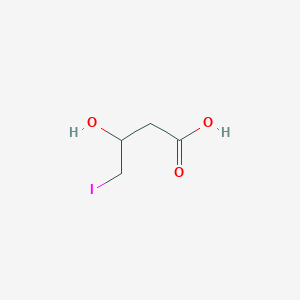
3-Hydroxy-4-iodobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-iodobutanoic acid is an organic compound with the molecular formula C4H7IO3 It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the third position has a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-iodobutanoic acid can be achieved through several methods. One common approach involves the iodination of 3-hydroxybutanoic acid. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the fourth position.
Another method involves the use of cyclic ethers, which are opened using a dried Dowex H+/NaX (X = I, Br) system. This green chemistry approach effectively produces α-iodoalkanols from commercially available cyclic ethers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-4-iodobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodobutanoic acid.
Reduction: The iodine atom can be reduced to form 3-hydroxybutanoic acid.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed:
Oxidation: 4-Iodobutanoic acid.
Reduction: 3-Hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-iodobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound is used in the study of metabolic pathways involving iodinated organic molecules.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxy-4-iodobutanoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and iodine functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-bromobutanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Hydroxy-4-chlorobutanoic acid: Contains a chlorine atom instead of iodine.
3-Hydroxy-4-fluorobutanoic acid: Contains a fluorine atom instead of iodine.
Uniqueness: 3-Hydroxy-4-iodobutanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical properties, making it suitable for specific applications, such as in radiopharmaceuticals.
Eigenschaften
CAS-Nummer |
660414-62-0 |
|---|---|
Molekularformel |
C4H7IO3 |
Molekulargewicht |
230.00 g/mol |
IUPAC-Name |
3-hydroxy-4-iodobutanoic acid |
InChI |
InChI=1S/C4H7IO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) |
InChI-Schlüssel |
HXZQJJYLHRLBBX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CI)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


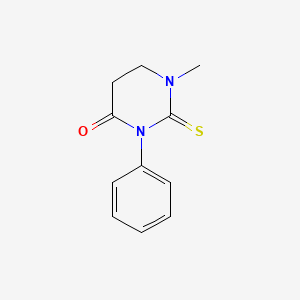
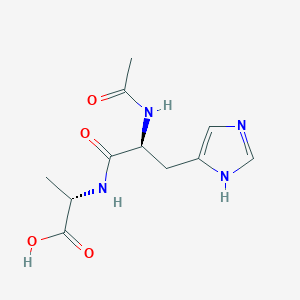
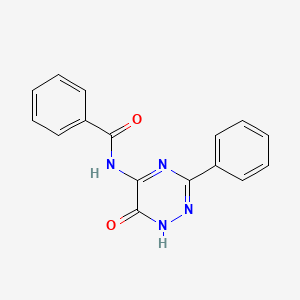
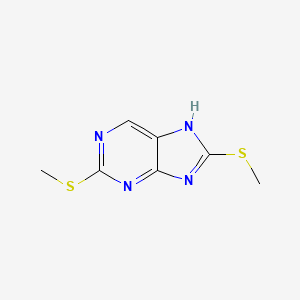
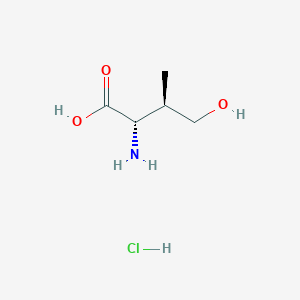
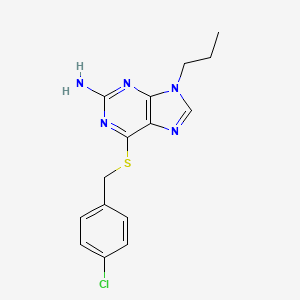

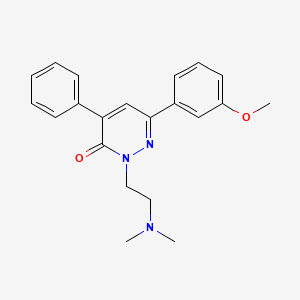
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)
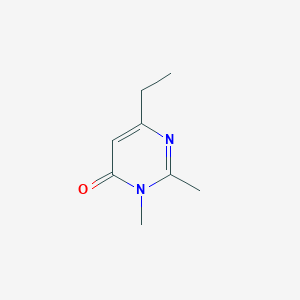
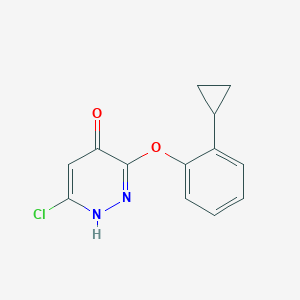
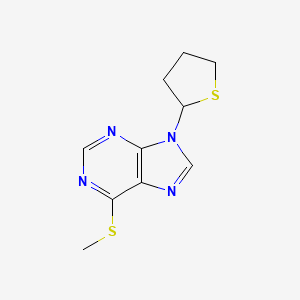
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
